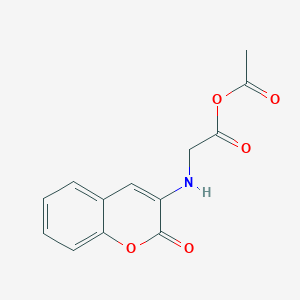
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one typically involves the reaction of a suitable quinazolinone precursor with a fluorinated alkylating agent. The reaction conditions may include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions could convert the quinazolinone to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions may occur at the fluorinated ethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration as a candidate for drug development due to its potential biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorinated ethyl group could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the fluorinated ethyl group, potentially resulting in different biological activities.
3-Methylquinazolin-4(3H)-one: Similar core structure but without the fluorinated substituent.
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(3H)-one: Similar fluorinated group but different substitution pattern.
Uniqueness
The presence of the 1,2,2,2-tetrafluoroethyl group in 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one may confer unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated counterparts.
Properties
CAS No. |
63077-35-0 |
|---|---|
Molecular Formula |
C11H8F4N2O |
Molecular Weight |
260.19 g/mol |
IUPAC Name |
3-methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4-one |
InChI |
InChI=1S/C11H8F4N2O/c1-17-9(8(12)11(13,14)15)16-7-5-3-2-4-6(7)10(17)18/h2-5,8H,1H3 |
InChI Key |
XKFIPKSNWHFAMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)


![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)


![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
